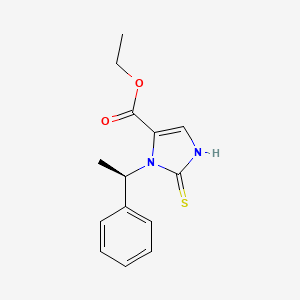

Ethyl (R)-2,3-dihydro-3-(1-phenylethyl)-2-thioxo-1H-imidazole-4-carboxylate

CAS No.: 84711-26-2

Cat. No.: VC3965545

Molecular Formula: C14H16N2O2S

Molecular Weight: 276.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84711-26-2 |

|---|---|

| Molecular Formula | C14H16N2O2S |

| Molecular Weight | 276.36 g/mol |

| IUPAC Name | ethyl 3-[(1R)-1-phenylethyl]-2-sulfanylidene-1H-imidazole-4-carboxylate |

| Standard InChI | InChI=1S/C14H16N2O2S/c1-3-18-13(17)12-9-15-14(19)16(12)10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,15,19)/t10-/m1/s1 |

| Standard InChI Key | URUAOABMVSHWSB-SNVBAGLBSA-N |

| Isomeric SMILES | CCOC(=O)C1=CNC(=S)N1[C@H](C)C2=CC=CC=C2 |

| SMILES | CCOC(=O)C1=CNC(=S)N1C(C)C2=CC=CC=C2 |

| Canonical SMILES | CCOC(=O)C1=CNC(=S)N1C(C)C2=CC=CC=C2 |

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s core consists of a partially saturated imidazole ring (2,3-dihydro-1H-imidazole) with a thioxo group at position 2 and a carboxylate ester at position 4. The (R)-configured 1-phenylethyl substituent at position 3 introduces chirality, critical for its interactions with biological targets . The IUPAC name, ethyl 3-[(1R)-1-phenylethyl]-2-sulfanylidene-1H-imidazole-4-carboxylate, reflects this arrangement.

Key Structural Features:

-

Imidazole Core: A five-membered heterocycle with two nitrogen atoms, enabling participation in hydrogen bonding and π-π interactions.

-

Thioxo Group (S=): Enhances electrophilicity and serves as a site for oxidation or nucleophilic substitution.

-

Phenylethyl Substituent: Introduces steric bulk and chiral centers, influencing receptor binding specificity .

Stereochemical Significance

The (R)-configuration at the phenylethyl group is crucial for its biological activity. Enantiomeric purity is often achieved via chiral resolution or asymmetric synthesis, as demonstrated in protocols using (R)-1-phenylethylamine precursors .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a multi-step route:

-

Intermediate Formation: Reaction of (R)-1-phenylethylamine with ethyl chloroformate yields a carbamate intermediate.

-

Cyclization: Treatment with thiourea in ethanol or methanol under reflux facilitates imidazole ring closure. Optimal temperatures (80–100°C) and reaction times (24–48 hours) achieve yields of 52–67%.

Example Protocol:

Industrial-Scale Manufacturing

Industrial methods prioritize efficiency and scalability:

-

Continuous Flow Reactors: Reduce reaction times and improve yield consistency.

-

Automated Purification: Chromatography and recrystallization ensure >98% purity .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 276.35 g/mol | |

| Density | 1.26 g/cm³ | |

| Boiling Point | 386.8°C | |

| Flash Point | 187.7°C | |

| Solubility | Slightly soluble in water; soluble in ethanol, DMSO |

The compound’s low water solubility necessitates formulation with co-solvents for biological assays.

Biological Activity and Mechanisms

Enzyme and Receptor Modulation

The thioxo-imidazole core interacts with central nervous system (CNS) targets, including GABA<sub>A</sub> receptors, mimicking the activity of etomidate, a related anesthetic. Binding studies indicate allosteric modulation of receptor conformations, enhancing inhibitory neurotransmission.

Apoptotic Pathway Modulation:

Antimicrobial Effects

Preliminary screens show moderate activity against Staphylococcus aureus (MIC = 64 µg/mL) and Candida albicans (MIC = 128 µg/mL), likely via thiol group disruption of microbial enzymes .

Applications in Scientific Research

Medicinal Chemistry

-

Drug Development: Serves as a precursor for hybrid molecules targeting opioid receptors and ion channels .

-

Prodrug Design: Ester hydrolysis in vivo generates bioactive carboxylic acid derivatives.

Coordination Chemistry

The thioxo group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>). These complexes exhibit enhanced catalytic activity in oxidation reactions .

Industrial Uses

-

Specialty Chemicals: Intermediate in synthesizing corrosion inhibitors and polymer additives .

-

Analytical Standards: Chiral reference material for HPLC method development .

Comparison with Structural Analogs

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Etomidate | Lacks thioxo group; shorter alkyl chain | Anesthetic; adrenal suppression |

| Metomidate | Nitroimidazole core; radioiodinated | Diagnostic imaging agent |

| Current Compound | Thioxo group; chiral phenylethyl | Broader enzyme modulation |

The thioxo group in Ethyl (R)-2,3-dihydro-3-(1-phenylethyl)-2-thioxo-1H-imidazole-4-carboxylate enhances its redox activity compared to analogs, enabling diverse chemical transformations.

Recent Developments and Future Directions

Synthesis Innovations

-

Microwave-Assisted Reactions: Reduce cyclization time to 2–4 hours with comparable yields (50–60%).

-

Enzymatic Resolution: Lipase-catalyzed kinetic resolution achieves >99% enantiomeric excess .

Pharmacological Research

Ongoing studies explore its potential in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume